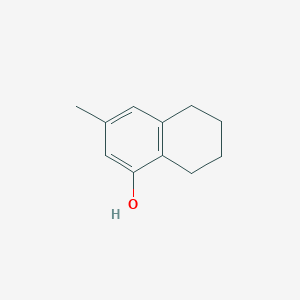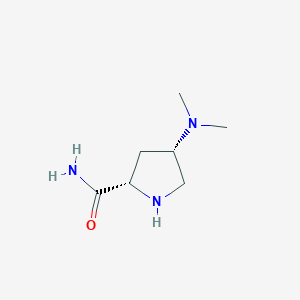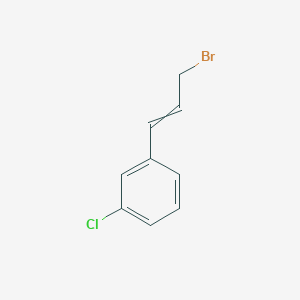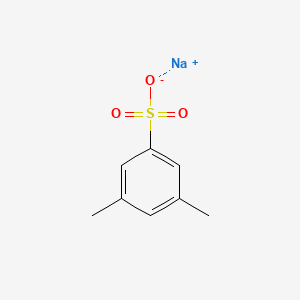
Sodium 5-m-xylene sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-m-xylene sulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of xylene sulfonic acid and is commonly used as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is particularly valued in various industrial applications due to its ability to enhance the performance of cleaning agents and other formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 5-m-xylene sulfonate can be synthesized through the sulfonation of m-xylene using sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: m-Xylene is reacted with sulfur trioxide or oleum to form m-xylene sulfonic acid.
Neutralization: The resulting m-xylene sulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes using reactors such as falling film reactors. This method ensures efficient sulfonation and neutralization, resulting in high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-m-xylene sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.
Oxidation Reactions: Under strong oxidizing conditions, the aromatic ring of this compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate group using reducing agents like sodium borohydride.
Major Products Formed:
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Ester Derivatives: Formed by reacting with alcohols.
Sulfone Derivatives: Formed under oxidizing conditions.
Aplicaciones Científicas De Investigación
Sodium 5-m-xylene sulfonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a hydrotrope to enhance the solubility of hydrophobic compounds in aqueous solutions, facilitating various chemical reactions and processes.
Biology: Employed in biochemical assays and experiments to improve the solubility of biological molecules.
Medicine: Investigated for its potential use in drug formulations to enhance the solubility and bioavailability of poorly soluble drugs.
Mecanismo De Acción
The primary mechanism by which sodium 5-m-xylene sulfonate exerts its effects is through its hydrotropic properties. As a hydrotrope, it increases the solubility of hydrophobic compounds in water by disrupting the structure of water and reducing the surface tension. This allows for better interaction between water and hydrophobic molecules, enhancing their solubility and stability in aqueous solutions .
Comparación Con Compuestos Similares
Sodium 5-m-xylene sulfonate can be compared with other similar hydrotropic compounds such as:
- Sodium p-xylene sulfonate
- Sodium benzene sulfonate
- Sodium cumene sulfonate
- Sodium p-toluene sulfonate
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct hydrotropic properties. It is particularly effective in increasing the solubility of certain hydrophobic compounds compared to other hydrotropes .
Propiedades
Fórmula molecular |
C8H9NaO3S |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
sodium;3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-7(2)5-8(4-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
RIQKQQLKIBMABS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1)S(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


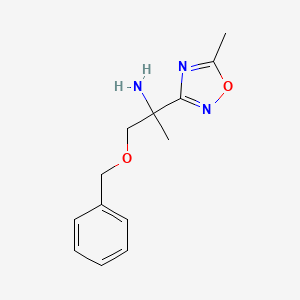
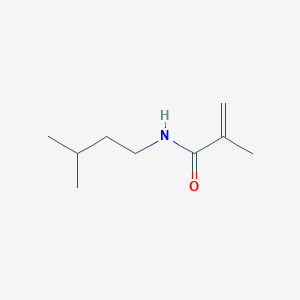
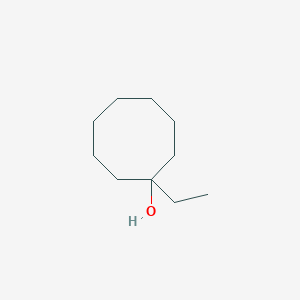

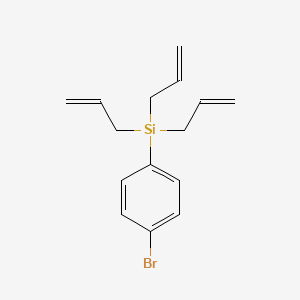

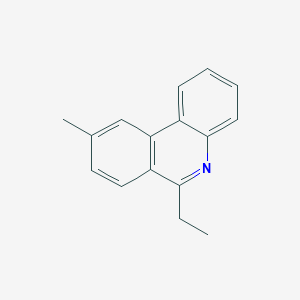
![5-[Decyl(dimethyl)silyl]pentanoic acid](/img/structure/B8535183.png)
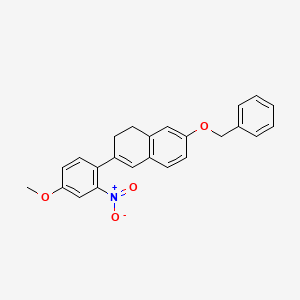
![N-{4-[(1,2-Benzothiazol-5-yl)oxy]phenyl}-N'-methylurea](/img/structure/B8535217.png)

